molecular formula C52H60F3N9O7S B10824005 Homer

Homer

Cat. No.: B10824005
M. Wt: 1012.1 g/mol
InChI Key: OFNZESNEBSQKSE-BQGOKDIQSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Homer involve advanced organic synthesis techniques. The preparation of this compound typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and quality control.

Chemical Reactions Analysis

Homer undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts that facilitate the desired transformations. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

Homer has a wide range of scientific research applications, including:

Mechanism of Action

Homer exerts its effects by binding to WDR5, a protein that acts as a scaffolding component in the histone lysine methyltransferase (HMT) complex MLL1. By binding to WDR5, this compound induces its ubiquitylation and subsequent degradation via the proteasome pathway . This degradation disrupts the function of the HMT complex, leading to changes in gene expression and cellular activity.

Comparison with Similar Compounds

Homer is unique in its ability to selectively degrade WDR5. Similar compounds include:

This compound’s uniqueness lies in its potent binding affinity, selectivity, and ability to induce degradation of WDR5, making it a valuable tool for studying protein function and developing new therapeutic strategies .

Properties

Molecular Formula

C52H60F3N9O7S

Molecular Weight

1012.1 g/mol

IUPAC Name

N-[5-[4-[[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]carbamoyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C52H60F3N9O7S/c1-31-45(72-30-59-31)34-11-9-32(10-12-34)27-58-49(70)42-25-37(65)29-64(42)50(71)46(51(2,3)4)61-43(66)8-6-7-19-56-47(68)35-15-13-33(14-16-35)36-17-18-41(63-22-20-62(5)21-23-63)40(24-36)60-48(69)38-28-57-44(67)26-39(38)52(53,54)55/h9-18,24,26,28,30,37,42,46,65H,6-8,19-23,25,27,29H2,1-5H3,(H,56,68)(H,57,67)(H,58,70)(H,60,69)(H,61,66)/t37-,42+,46-/m1/s1

InChI Key

OFNZESNEBSQKSE-BQGOKDIQSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)N6CCN(CC6)C)NC(=O)C7=CNC(=O)C=C7C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)N6CCN(CC6)C)NC(=O)C7=CNC(=O)C=C7C(F)(F)F)O

Origin of Product

United States

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